molecular formula C21H18N4O3 B14102509 3'-(2-hydroxy-4-methylphenyl)-1,5'-dimethyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione

3'-(2-hydroxy-4-methylphenyl)-1,5'-dimethyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione

Cat. No.: B14102509
M. Wt: 374.4 g/mol
InChI Key: IAYCUTOIWLPXPX-UHFFFAOYSA-N
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Description

3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione is a complex heterocyclic compound that features both indole and pyrazole moieties. This compound is notable for its unique spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the indole and pyrazole rings makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition reaction involving indole derivatives and pyrazole intermediates . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production while maintaining efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione lies in its spirocyclic structure, which combines the properties of both indole and pyrazole rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

3-(2-hydroxy-4-methylphenyl)-1',5-dimethylspiro[1H-pyrrolo[3,4-c]pyrazole-4,3'-indole]-2',6-dione

InChI

InChI=1S/C21H18N4O3/c1-11-8-9-12(15(26)10-11)17-16-18(23-22-17)19(27)25(3)21(16)13-6-4-5-7-14(13)24(2)20(21)28/h4-10,26H,1-3H3,(H,22,23)

InChI Key

IAYCUTOIWLPXPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC3=C2C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)C)O

Origin of Product

United States

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